molecular formula C17H12IN3O5 B3509950 ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B3509950
M. Wt: 465.20 g/mol
InChI Key: LFNSORWNYDGDBN-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a complex organic compound that features a unique structure combining an iodinated nitrophenyl group with an oxadiazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves multiple steps, starting with the preparation of the 3-iodo-5-nitrophenyl precursor. This precursor can be synthesized through iodination and nitration reactions. The oxadiazole ring is then formed via cyclization reactions involving hydrazides and carboxylic acids. Finally, the benzoate ester is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The iodinated phenyl group can participate in substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require bases or acids to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[5-(3-chloro-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
  • Ethyl 4-[5-(3-bromo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
  • Ethyl 4-[5-(3-fluoro-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

Uniqueness

Ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in certain applications compared to its chloro, bromo, or fluoro analogs.

Properties

IUPAC Name

ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O5/c1-2-25-17(22)11-5-3-10(4-6-11)15-19-20-16(26-15)12-7-13(18)9-14(8-12)21(23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNSORWNYDGDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Reactant of Route 3
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Reactant of Route 5
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Reactant of Route 6
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

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